1,3,6-Heptatriene, 5-methyl-

Description

Context and Significance within Unsaturated Hydrocarbon Chemistry

Unsaturated hydrocarbons, particularly those with conjugated double bonds like heptatrienes, are fundamental building blocks in organic synthesis and crucial for theoretical studies. Heptatrienes, including 1,3,6-heptatriene (B91130), 5-methyl-, serve as versatile precursors for the synthesis of more complex molecules. Their conjugated diene and isolated double bond systems allow for a variety of chemical transformations.

One of the most significant reactions of heptatrienes is the Diels-Alder reaction, a powerful tool for forming six-membered rings. lookchem.com For instance, the conjugated portion of these molecules can react as a diene with a suitable dienophile to create substituted cyclohexene (B86901) derivatives. This reactivity makes them valuable in the construction of cyclic frameworks found in many natural products and pharmaceuticals.

Beyond their synthetic utility, heptatrienes are important model systems for studying the principles of electron delocalization, pericyclic reactions, and the electronic transitions in polyenes. The presence of multiple double bonds allows for detailed investigations into molecular orbital interactions and the effects of substitution on reactivity and stability. Furthermore, some polyene compounds have shown potential biological activities, including antioxidant and cytotoxic effects, sparking interest in their medicinal chemistry applications. The study of methyl-substituted heptatrienes, such as 1,3,6-heptatriene, 5-methyl-, provides insights into how alkyl groups influence the electronic and steric properties of conjugated systems, affecting their chemical behavior and potential applications.

Isomeric Considerations and Structural Diversity within Heptatrienes

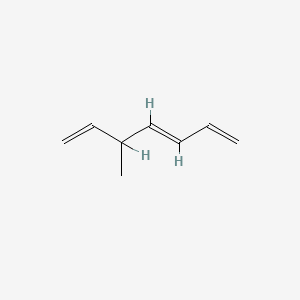

Heptatrienes exhibit a rich structural diversity due to both positional and geometric isomerism. The placement of the three double bonds along the seven-carbon chain can vary, leading to different constitutional isomers. For 1,3,6-heptatriene, 5-methyl-, the double bonds are located between the first and second, third and fourth, and sixth and seventh carbon atoms.

Geometric Isomerism: The presence of non-terminal double bonds allows for the existence of geometric isomers (cis/trans or E/Z). For example, (E)-5-Methyl-1,3,6-heptatriene is a specific geometric isomer where the substituents around the C3-C4 double bond are in a trans configuration. lookchem.com Different geometric isomers can have distinct physical and chemical properties due to variations in their molecular shape and steric interactions. libretexts.org The stability of these isomers can be influenced by steric hindrance, with trans isomers generally being more stable than their cis counterparts. cdnsciencepub.com

Positional Isomerism: The methyl group in methyl-heptatrienes can be located at various positions on the carbon backbone, leading to a wide range of positional isomers. For example, 2,6-dimethyl-1,3,6-heptatriene (B13788240) and 4,6-dimethyl-1,3,5-heptatriene are other methyl-substituted heptatrienes. cdnsciencepub.comontosight.ai The position of the methyl group can significantly impact the electronic distribution and reactivity of the molecule. For instance, a methyl group attached directly to a double bond can influence its nucleophilicity and the regioselectivity of addition reactions. wikipedia.org

The study of these various isomers is crucial for understanding structure-activity relationships. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and ultraviolet (UV) spectroscopy are instrumental in distinguishing between different isomers and understanding how their structure affects their properties. cdnsciencepub.com For example, steric hindrance in highly substituted heptatrienes can prevent the molecule from achieving a planar conformation, which in turn affects its UV absorption spectrum. cdnsciencepub.com

Historical Context of Research on Heptatriene Frameworks

The study of seven-membered ring systems and related acyclic trienes has a long history in organic chemistry. The cyclic analogue of heptatriene, cycloheptatriene (B165957), was first synthesized by Albert Ladenburg in 1881 through the decomposition of tropine. wikipedia.org However, its seven-membered ring structure was definitively confirmed by Richard Willstätter in 1901 through a synthesis starting from cycloheptanone. wikipedia.org

A significant advancement in the synthesis of cycloheptatriene derivatives was the Buchner ring enlargement method, which involves the reaction of benzene (B151609) with a diazoacetate to form a norcaradiene intermediate that subsequently undergoes ring expansion. wikipedia.orgrsc.org This reaction highlighted the fascinating equilibrium between the bicyclic norcaradiene and the monocyclic cycloheptatriene tautomers, a topic that has been the subject of extensive research for over a century. rsc.org The existence of the transient norcaradiene intermediate was a matter of debate until it was confirmed through trapping experiments and later by spectroscopic methods like NMR. rsc.org

The study of acyclic polyenes, including heptatrienes, also has a rich history, driven by their presence in natural products and their fundamental role in chemical theory. nih.govuiuc.edu In the mid-20th century, significant efforts were dedicated to the synthesis and characterization of various polyenes to understand their electronic structure and reactivity. cdnsciencepub.com These studies were crucial for the development of theories on pericyclic reactions and the understanding of vision chemistry, where the polyene retinal plays a central role. uiuc.edu The investigation into divinyl carbonium ions, which can be formed from the protonation of certain trienes, also contributed to the understanding of reactive intermediates in organic chemistry. cdnsciencepub.com The development of organometallic chemistry has further expanded the field, with cycloheptatriene serving as a ligand in various metal complexes. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3E)-5-methylhepta-1,3,6-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRUXLROLQGDNL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C=C)/C=C/C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-52-0 | |

| Record name | 1,3,6-Heptatriene, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1,3,6 Heptatriene, 5 Methyl and Derivatives

Established Synthetic Pathways for Trienes

The general synthetic approach for producing methyl-substituted heptatrienes often involves the creation of a diene-alcohol intermediate, which is subsequently dehydrated to form the triene. cdnsciencepub.com

Grignard Reagent Based Approaches

Grignard reagents are a cornerstone in the synthesis of various organic compounds, including trienes, due to their ability to form new carbon-carbon bonds. wikipedia.org A common method involves the addition of a Grignard reagent to an appropriate aldehyde or ketone to produce a diene-alcohol. cdnsciencepub.com This intermediate is then dehydrated to yield the final triene. cdnsciencepub.com

For instance, the reaction of an α,β-unsaturated carbonyl compound with an allylic Grignard reagent can produce the desired unsaturated alcohol in high yields. cdnsciencepub.com Specifically, the Nazarov method, which involves the simultaneous addition of the allyl chloride and the carbonyl compound, has been shown to be effective. cdnsciencepub.com Another example is the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with various Grignard reagents, which results in high yields of the corresponding addition products. oup.com

The formation of the Grignard reagent itself is a critical step, typically involving the reaction of an organic halide with magnesium metal in an ether solvent under anhydrous conditions. wikipedia.orgmnstate.edu

Table 1: Examples of Grignard-Based Reactions for Triene Synthesis

| Reactants | Intermediate | Product | Reference |

| α,β-unsaturated carbonyl compound + allylic Grignard reagent | Diene-alcohol | Triene system | cdnsciencepub.com |

| 1,6-diacetylcyclohepta-1,3,5-triene + Grignard reagent | Diol | 1,6-bis(1-substituted vinyl)cyclohepta-1,3,5-trienes | oup.com |

| Isoprene (B109036) + Prenyl chloride + Magnesium | Grignard reagent | Lavandulol (after oxidation and hydrolysis) | google.com |

Wittig Reaction Applications for Double Bond Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.commnstate.edu This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert the carbonyl group into a double bond. wikipedia.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides predominantly form (Z)-alkenes. organic-chemistry.org The reaction generally proceeds through a [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgpitt.edu

In the context of triene synthesis, the Wittig reaction can be employed to introduce one of the double bonds. For example, a stabilized ylide could be reacted with a dienal to construct the triene system. The reaction's versatility allows for the synthesis of complex molecules, such as leukotriene A methyl ester, which involves sequential Wittig reactions. wikipedia.org

Condensation and Dehydration Strategies

Condensation reactions followed by dehydration are a common strategy for forming carbon-carbon double bonds and synthesizing unsaturated compounds. In the synthesis of substituted heptatrienes, a diene-alcohol is often formed as an intermediate, which is then dehydrated to yield the final triene. cdnsciencepub.com

For example, the synthesis of 2,4,6-trimethyl-1,3,6-heptatriene (B1623109) can be achieved through a condensation reaction between isoprene and acetone (B3395972) in the presence of a strong base like sodium hydroxide. The resulting intermediate is then dehydrated using an acid catalyst, such as sulfuric acid, to produce the target triene. Similarly, the dehydration of the alcohol obtained from the addition of methyl magnesium bromide to phorone has been reported. cdnsciencepub.com

The dehydration step can sometimes lead to a mixture of products, including various geometric isomers and products resulting from rearrangement. cdnsciencepub.com

Allylic Rearrangement Considerations in Synthesis

Allylic rearrangements are a significant consideration in the synthesis of trienes, as they can lead to the formation of isomeric products. These rearrangements can occur during dehydration steps or under certain reaction conditions. cdnsciencepub.com

For example, during the dehydration of the alcohol formed from the reaction of allyl magnesium chloride and mesityl oxide, multiple products were observed, some of which likely resulted from allylic rearrangement. cdnsciencepub.com The study of divinyl carbonium ions has also shed light on the rearrangement reactions of isomeric C9H14 trienes, such as 4,6- and 2,6-dimethyl-1,3,5-heptatriene. cdnsciencepub.com Computational studies on the Cope rearrangement of 1,2,6-heptatriene have also provided insights into the mechanistic pathways of such rearrangements. researchgate.net

Controlling the reaction conditions, such as temperature and the choice of catalyst, is crucial to minimize undesired side products from these rearrangements.

Advanced Synthetic Strategies and Innovations

Modern organic synthesis continuously seeks more efficient and versatile methods for constructing complex molecules.

Utilization as a Versatile Building Block in Organic Synthesis

1,3,6-Heptatriene (B91130), 5-methyl- and its derivatives serve as valuable building blocks in organic synthesis. lookchem.com The conjugated diene system within these molecules makes them reactive partners in various transformations, most notably the Diels-Alder reaction, which is used to form six-membered rings. lookchem.com

Derivatives like 2,4,6-trimethyl-1,3,6-heptatriene are also employed as versatile building blocks. The multiple double bonds in these compounds allow for a range of functionalization reactions, including electrophilic additions and substitutions, leading to the synthesis of more complex molecules such as alcohols, epoxides, and halogenated compounds.

Table 2: Reactions Utilizing Trienes as Building Blocks

| Triene Derivative | Reaction Type | Products | Reference |

| (E)-5-Methyl-1,3,6-heptatriene | Diels-Alder | Six-membered rings | lookchem.com |

| 2,4,6-Trimethyl-1,3,6-heptatriene | Diels-Alder | Cyclohexene (B86901) derivatives | |

| 2,4,6-Trimethyl-1,3,6-heptatriene | Electrophilic addition/substitution | Alcohols, epoxides, halogenated compounds |

Industrial Production Methodologies and Scaling-Up Processes

The transition from laboratory-scale synthesis to industrial production presents a distinct set of challenges, including cost, safety, and scalability. For 5-methyl-1,3,6-heptatriene, evidence of industrial-level manufacturing exists. Chemical suppliers offer services for custom synthesis and contract manufacturing, with capabilities ranging from gram-grade research quantities to large bulk production in reactors up to 3,000 liters. echemi.com This indicates that viable routes for scaling up the synthesis have been established. echemi.com

The compound's use as a triene in the preparation of polymer mixtures further points to its industrial relevance and availability in larger quantities. google.com Modern industrial processes for specialty chemicals often employ advanced techniques like continuous flow reactions to improve efficiency, safety, and consistency. Monitoring these processes with online analytical tools, such as mass spectrometry, allows for rapid optimization and control, ensuring the product meets industrial standards. researchgate.net

Challenges and Future Directions in Chemical Synthesis

Despite established synthetic routes, the synthesis of 5-methyl-1,3,6-heptatriene is not without its difficulties. Future research is directed towards overcoming these hurdles to improve efficiency and enable more advanced applications.

A central challenge in the synthesis of 5-methyl-1,3,6-heptatriene is the optimization of reaction conditions to maximize both yield and purity. The synthesis of related heptatriene derivatives often results in side products, necessitating precise control over parameters like temperature and catalysts to ensure the desired outcome.

Systematic screening of reaction conditions is a common strategy for optimization. In a related Rh-catalyzed cyclization to form eight-membered rings, various solvents and bases were tested to find the optimal combination. rsc.org As shown in the table below, changing the base and its concentration had a significant impact on the reaction yield. rsc.org

| Entry | Base | Amount (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | - | - | MeOH | Trace |

| 2 | K₂CO₃ | 10 | MeOH | 32 |

| 3 | K₂CO₃ | 20 | MeOH | 55 |

| 4 | K₂CO₃ | 30 | MeOH | 72 |

| 5 | K₂CO₃ | 50 | MeOH | 65 |

| 6 | K₂CO₃ | 100 | MeOH | 63 |

| 7 | Cs₂CO₃ | 30 | MeOH | 68 |

| 8 | KOAc | 30 | MeOH | 58 |

This systematic approach, moving from trace amounts of product to a 72% yield, highlights the importance of fine-tuning reaction parameters. rsc.org Future directions in this area involve the use of continuous flow reactors coupled with real-time analysis, which can accelerate the optimization process significantly. researchgate.net

Advanced studies, such as elucidating reaction mechanisms or tracking the environmental fate of a compound, often require isotopic labeling (e.g., with deuterium (B1214612) or carbon-13). This involves the custom synthesis of precursors where specific atoms are replaced with their heavier isotopes.

The synthesis of isotopically labeled 1,3,6-Heptatriene, 5-methyl- presents significant challenges. Based on studies of similar compounds, these challenges include:

Ensuring Isotopic Purity: Achieving high isotopic purity (typically >98%) is critical for unambiguous results. This often requires specialized purification techniques, such as preparative gas chromatography, to separate the labeled compound from any unlabeled starting material or byproducts.

Avoiding Kinetic Isotope Effects: The difference in mass between isotopes can cause the labeled molecules to react at a different rate than their unlabeled counterparts (a phenomenon known as the kinetic isotope effect). This can complicate the interpretation of experimental data by altering reaction pathways or product distributions.

Detection in Complex Matrices: Detecting the low-abundance labeled compounds and their metabolites within complex mixtures requires highly sensitive analytical techniques.

These synthetic and analytical hurdles mean that preparing custom-labeled precursors for advanced studies remains a specialized and demanding area of chemical synthesis.

Reaction Mechanisms and Chemical Transformations of 1,3,6 Heptatriene, 5 Methyl

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes, and in the case of polyenes like 5-methyl-1,3,6-heptatriene, the reaction's course is governed by the relative stability of the resulting carbocation intermediates.

The addition of an electrophile (E⁺) to 5-methyl-1,3,6-heptatriene can occur at either the conjugated diene system or the isolated double bond. The regioselectivity of the addition to the conjugated system is influenced by the formation of a resonance-stabilized allylic carbocation.

Addition of an electrophile, such as a proton from HBr, to the C1 position leads to a secondary allylic carbocation with charge delocalized over C2 and C4. Alternatively, addition to the C4 position would result in a less stable primary carbocation. Therefore, addition is favored at the terminal carbon of the conjugated system. Subsequent attack by the nucleophile (e.g., Br⁻) can occur at either C2 (1,2-addition) or C4 (1,4-addition). The ratio of these products is often temperature-dependent.

Addition to the isolated C6-C7 double bond follows Markovnikov's rule, where the electrophile adds to the less substituted carbon (C7), leading to a more stable secondary carbocation at C6. masterorganicchemistry.com

The stereoselectivity of these additions depends on the reaction mechanism. For instance, reactions proceeding through a planar carbocation intermediate will typically lead to a mixture of syn and anti addition products. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Electrophilic Addition of HBr to 5-methyl-1,3,6-heptatriene

| Site of Initial Protonation | Resulting Carbocation Intermediate | Major Addition Products |

| C1 | Secondary, resonance-stabilized allylic cation (charge at C2 and C4) | 1,2-addition product (3-bromo-5-methyl-1,6-heptadiene) and 1,4-addition product (1-bromo-5-methyl-2,6-heptadiene) |

| C7 | Secondary carbocation at C6 | 6-bromo-5-methyl-1,3-heptadiene |

Computational studies on the electrophilic addition to linear conjugated systems provide insight into the reaction energy profiles. mckendree.edu The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The first step, the formation of the carbocation, is the rate-determining step and has a higher activation energy. libretexts.org

The stability of the carbocation intermediate is a key factor in determining the reaction pathway. For 5-methyl-1,3,6-heptatriene, the resonance-stabilized allylic carbocation formed by addition to the conjugated system is generally more stable than the secondary carbocation formed at the isolated double bond. This suggests that under kinetically controlled conditions, addition to the conjugated system may be favored.

Cycloaddition Reactions: Diels-Alder Chemistry

The conjugated diene moiety of 5-methyl-1,3,6-heptatriene makes it a suitable component in Diels-Alder reactions. lookchem.com This powerful [4+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. masterorganicchemistry.com

In a Diels-Alder reaction, 5-methyl-1,3,6-heptatriene acts as the 4π-electron component (the diene). For the reaction to occur, the diene must adopt an s-cis conformation. The methyl group at the C5 position can influence the equilibrium between the s-cis and s-trans conformations and may also exert a steric effect on the approaching dienophile. The presence of both electron-donating and electron-withdrawing groups on the diene and dienophile, respectively, can accelerate the reaction. masterorganicchemistry.com

The reaction of 5-methyl-1,3,6-heptatriene with a suitable dienophile, such as maleic anhydride (B1165640) or an acrylate, leads to the formation of a cyclohexene (B86901) derivative. For instance, a patent describes the reaction of 5-methyl-1,3,6-heptatriene to produce an alkenylcyclohexene carboxaldehyde, which is a testament to its utility in synthesizing complex cyclic structures. google.com The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by the electronic effects of the substituents.

Table 2: Representative Diels-Alder Reaction of 5-methyl-1,3,6-heptatriene

| Dienophile | Expected Product |

| Maleic Anhydride | 4-(prop-2-en-1-yl)-3-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride |

| Acrolein | 4-(prop-2-en-1-yl)-3-methylcyclohex-3-enecarbaldehyde |

Intramolecular Rearrangement Reactions

While intramolecular rearrangements are a known class of reactions for polyenes, specific studies on the intramolecular rearrangements of 5-methyl-1,3,6-heptatriene are not extensively documented in the reviewed literature. However, related structures, such as 1,2,6-heptatriene, are known to undergo Cope rearrangements. acs.org It is conceivable that under thermal or photochemical conditions, 5-methyl-1,3,6-heptatriene could undergo sigmatropic rearrangements, such as lookchem.comlookchem.com-hydrogen shifts. For example, a lookchem.comlookchem.com-hydride shift in the structurally related 5-methyl-1,3-cyclopentadiene has been studied. researchgate.net Further research would be necessary to fully elucidate the potential for and mechanisms of intramolecular rearrangements in 5-methyl-1,3,6-heptatriene.

Sigmatropic Rearrangements (e.g.,benchchem.comwikipedia.org-Hydrogen Shifts)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond, flanked by one or more pi systems, moves intramolecularly to a new position. wikipedia.org These reactions are classified by an order term [i,j], indicating the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org

For conjugated polyenes like 5-methyl-1,3,6-heptatriene, [1,j]-hydrogen shifts are a notable class of sigmatropic rearrangements. The Woodward-Hoffmann rules govern the stereochemical course of these reactions. roaldhoffmann.com While thermal uc.edu hydrogen shifts are generally unknown because they would require a strained antarafacial pathway, libretexts.orglibretexts.org higher-order shifts are thermally allowed and observed. libretexts.orglibretexts.org

libretexts.org-Hydrogen Shifts : This type of rearrangement is common in systems containing a 1,3-diene moiety. libretexts.org It involves three electron pairs (two π bonds and one σ bond) and is predicted to proceed via a suprafacial pathway under thermal conditions. libretexts.orglibretexts.org For example, the analogous compound 5-methyl-1,3-cyclopentadiene undergoes a rapid libretexts.org-hydrogen shift at room temperature to yield a mixture of its isomers. libretexts.org

acs.org-Hydrogen Shifts : In a heptatriene system, a acs.org-hydrogen shift is also possible. This reaction involves a migrating hydrogen atom traversing a heptatrienyl system. roaldhoffmann.com Orbital symmetry rules dictate that for the 4n π-electron array of the heptatrienyl system, the transition state must adopt an antarafacial topology. ku.ac.ke This geometric constraint forces the polyene backbone into a helical conformation to facilitate the shift. roaldhoffmann.com

While the prompt mentions a wikipedia.org-hydrogen shift, this is not a typical classification for concerted, thermally-allowed pericyclic reactions in neutral hydrocarbons, which generally follow [1,j] pathways where j is an odd number.

Thermal Rearrangements (e.g.,benchchem.comlibretexts.org-Sigmatropic Shifts)

Thermal activation of 5-methyl-1,3,6-heptatriene can induce sigmatropic rearrangements. The most relevant of these for the heptatriene framework are the libretexts.org and acs.org-sigmatropic shifts discussed previously. The high strain energy in related cyclic systems can lead to facile low-temperature rearrangements. uc.eduacs.org For instance, spiro[2.4]hepta-1,4,6-trienes readily undergo libretexts.org-sigmatropic reactions at 50 °C to form bicyclo[3.2.0]hepta-1,3,6-trienes. uc.eduacs.org

A libretexts.org-sigmatropic shift, suggested as an example, would involve a hydrogen atom migrating across a nine-carbon conjugated system. This is not applicable to the seven-carbon backbone of heptatriene. Such higher-order shifts are relevant to longer polyene systems, like those found in vitamin D chemistry.

The table below summarizes the key sigmatropic shifts relevant to heptatriene systems.

| Rearrangement Type | Electron Pairs Involved | Woodward-Hoffmann Rules (Thermal) | Geometric Requirement | Applicability to Heptatriene |

| libretexts.org-Hydrogen Shift | 3 (6π electrons) | Allowed | Suprafacial | Yes, across the 1,3-diene portion |

| acs.org-Hydrogen Shift | 4 (8π electrons) | Allowed | Antarafacial | Yes, across the full triene system |

Data sourced from general principles of pericyclic reactions and specific studies on related systems. roaldhoffmann.comlibretexts.orglibretexts.orgku.ac.ke

Cope Rearrangements in Heptatriene Systems

The Cope rearrangement is a well-studied uc.eduuc.edu-sigmatropic rearrangement of a 1,5-diene. wikipedia.org The reaction proceeds through a concerted, cyclic transition state, often resembling a chair conformation, and is thermally allowed. wikipedia.org

The structure of 1,3,6-heptatriene (B91130), 5-methyl- is a conjugated triene (1,3) with an additional isolated double bond (6). It is not a 1,5-diene and therefore does not undergo a classic Cope rearrangement itself. The structural requirement for a Cope rearrangement is a hexa-1,5-diene framework. An isomer of the title compound, such as 3-methyl-1,5-heptadiene, would be a suitable substrate for this transformation. wikipedia.org

Although the parent molecule is not a substrate, the Cope rearrangement is a fundamental reaction in the broader context of diene and triene chemistry. libretexts.orgmasterorganicchemistry.com For example, in some cases, a Claisen rearrangement can be followed by a Cope rearrangement to achieve migration to a different position. libretexts.org

Formation and Rearrangements of Divinyl Carbonium Ions

The synthesis of methyl-substituted heptatrienes has been undertaken specifically to study the behavior of divinyl carbonium ions. cdnsciencepub.com These carbocation intermediates can be generated from precursors like 5-methyl-1,3,6-heptatriene under acidic conditions. The study of these ions is crucial for understanding reaction mechanisms where cationic intermediates are involved. cdnsciencepub.com The general synthetic route to these trienes often involves the addition of a Grignard reagent to a suitable aldehyde or ketone, followed by dehydration of the resulting diene-alcohol. cdnsciencepub.com

Oxidation and Reduction Pathways

The double bonds in 5-methyl-1,3,6-heptatriene are susceptible to both oxidation and reduction, leading to a variety of functionalized or saturated products.

Formation of Epoxides and Alcohols via Oxidation

The olefinic bonds within the molecule can be oxidized to form epoxides and alcohols. This is a common transformation for alkenes. Research on the related compound 2,4,6-trimethyl-1,3,6-heptatriene (B1623109) shows that it can be oxidized using reagents like potassium permanganate (B83412) or ozone to yield the corresponding epoxides or alcohols. The double bonds in 5-methyl-1,3,6-heptatriene are expected to react in a similar fashion.

Epoxidation : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bonds into epoxide rings.

Dihydroxylation : Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can add two hydroxyl groups across a double bond to form a diol, a type of alcohol.

Production of Saturated Hydrocarbons via Reduction

The reduction of 5-methyl-1,3,6-heptatriene involves the saturation of its carbon-carbon double bonds to form the corresponding alkane.

The most common method for this transformation is catalytic hydrogenation. This process typically uses hydrogen gas (H₂) in the presence of a metal catalyst. For the analogous 2,4,6-trimethyl-1,3,6-heptatriene, reduction with hydrogen over a palladium catalyst yields saturated hydrocarbons. The expected product from the complete reduction of 5-methyl-1,3,6-heptatriene would be 2-methylheptane.

However, the reactivity can be highly dependent on the specific catalytic system employed. In one study using the dimer of chloro(1,5-hexadiene)rhodium as a catalyst in a biphasic system, no reaction was observed for 5-methyl-1,3,6-heptatriene. cdnsciencepub.com The researchers hypothesized that this lack of reactivity could be due to the strong complexation of the double bonds to the rhodium catalyst under those particular conditions. cdnsciencepub.com

The table below outlines common oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Ozone (O₃), Potassium Permanganate (KMnO₄) | Epoxides, Alcohols |

| Reduction | Hydrogen (H₂), Palladium (Pd) catalyst | Saturated Hydrocarbons (2-methylheptane) |

| Reduction | Dimer of chloro(1,5-hexadiene)rhodium | No reaction observed under specific biphasic conditions. cdnsciencepub.com |

Data sourced from studies on analogous compounds and specific research. cdnsciencepub.com

Functionalization and Substitution Reactions (e.g., Halogenation)

The double bonds within 1,3,6-heptatriene, 5-methyl-, are amenable to functionalization through electrophilic additions and substitutions. For instance, halogenation reactions involving chlorine or bromine can lead to the formation of halogenated derivatives. While specific studies on the halogenation of 5-methyl-1,3,6-heptatriene are not extensively detailed in the provided results, the reactivity of its structural analogues, such as 2,4,6-trimethyl-1,3,6-heptatriene, provides insight into these processes. In these reactions, the halogen acts as an electrophile, attacking the electron-rich double bonds to form new carbon-halogen bonds. The regioselectivity and stereoselectivity of these additions would be influenced by the steric and electronic effects of the methyl group and the conjugated system.

Furthermore, rhodium-catalyzed C-H functionalization has been demonstrated as a powerful tool for the synthesis of complex cyclic compounds from related heptatriene structures. nih.govscispace.com For example, 3-methyl-1,2,6-heptatriene has been used as a reactant in rhodium(III)-catalyzed [4+2+2] cyclization reactions to generate eight-membered lactams. nih.gov This type of transformation involves the activation of a C-H bond and subsequent insertion of the triene system, showcasing a sophisticated method for functionalization.

Polymerization Chemistry of Heptatrienes

Heptatrienes, including 5-methyl-1,3,6-heptatriene, represent a unique class of monomers for the synthesis of unsaturated polyolefins. researchgate.net Their polymerization can lead to materials with distinct structures and properties.

1,3,6-Heptatriene, 5-methyl- is identified as a triolefin that can be utilized in polymerization processes. google.comgoogle.com It can be homopolymerized or copolymerized with other diolefins, such as butadiene, to create polymers with specific characteristics. google.com The presence of multiple double bonds offers various potential sites for polymerization, leading to complex polymer microstructures. Other heptatriene analogues, such as 1,3,5-heptatriene (B106202) and 1,3,6-cycloheptatriene, are also recognized as monomers in polymerization reactions. researchgate.netgoogle.comgoogleapis.com

Table 1: Examples of Heptatriene Monomers in Polymerization

| Monomer | CAS Number | Molecular Formula | Polymerization Context |

|---|---|---|---|

| 1,3,6-Heptatriene, 5-methyl- | 925-52-0 | C8H12 | Mentioned as a triolefin for polymerization. google.comgoogle.com |

| 1,3,5-Heptatriene | 2548-94-9 | C7H10 | Used in studies to create unique unsaturated polyolefins. researchgate.net |

The polymerization of conjugated trienes like heptatrienes can proceed through various mechanisms, including coordination polymerization. Soluble coordination catalyst systems have been employed to produce soluble, high molecular weight polymers from monomers like 1,3,5-heptatriene. researchgate.net A notable outcome of this approach is the predominant 1,6-enchainment, which results in a polymer backbone containing 1,3-dienyl groups. researchgate.net This specific mode of polymerization leads to a unique polymer architecture with repeating unsaturated units.

For instance, the polymerization of 1,3,5-hexatriene (B1211904) at low temperatures with a vanadyl trichloride–triisobutylaluminum catalyst has been shown to yield a stereospecific 1,6-polyhexatriene. researchgate.net This polymer exhibits a novel form of crystallinity based on trans,trans-1,3-diene repeat units. While this example does not directly involve 5-methyl-1,3,6-heptatriene, it illustrates the potential for stereochemical control in triene polymerization, which could be applicable to its analogues.

The mechanism of diene insertion into metal-allyl bonds, a fundamental step in many coordination polymerizations, has been studied for related systems. For example, the insertion of 1,3-dienes into allyl-palladium bonds is a key aspect of transition metal-promoted polymerization reactions. acs.org The specific catalyst system and reaction conditions play a crucial role in determining the mechanism and the resulting polymer's microstructure.

The development of polymers with tailored properties from heptatriene monomers can be achieved through several strategies. One approach is the use of specific catalyst systems to control the polymerization process. For example, organoaluminum-nickel-fluoride catalyst systems have been used for the polymerization of butadiene, and their activity can be stabilized or improved by the addition of compounds like 1,3,6-octatriene (B14704478) and 1,3,5-hexatriene, which are structurally related to 5-methyl-1,3,6-heptatriene. google.com This suggests that the catalyst environment can be modified to influence the polymerization of trienes.

Furthermore, the unsaturated nature of the polymers derived from trienes allows for post-polymerization modification. For example, polymers synthesized from 1,3,5-hexatriene and its analogues contain conjugated diene groups that can undergo Diels-Alder reactions with various dienophiles. researchgate.net This allows for the incorporation of cyclic structures into the polymer backbone, providing a method to alter the polymer's physical and chemical properties after its initial synthesis. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,6-Heptatriene, 5-methyl- |

| 1,3,5-Heptatriene |

| 1,3,6-Cycloheptatriene |

| 1,3-Butadiene |

| 1,3,5-Hexatriene |

| 1,3,6-Octatriene |

| 2,4,6-Trimethyl-1,3,6-heptatriene |

| 3-Methyl-1,2,6-heptatriene |

| Bromine |

| Chlorine |

| Ethylene |

| Propylene |

| Vanadyl trichloride |

Spectroscopic and Advanced Analytical Characterization of 1,3,6 Heptatriene, 5 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen frameworks. While public databases and commercial suppliers indicate that detailed NMR analytical data is not broadly collected for 1,3,6-Heptatriene (B91130), 5-methyl-, the following sections describe how NMR techniques are applied for its structural analysis. sigmaaldrich.comnih.gov

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons.

For 1,3,6-Heptatriene, 5-methyl-, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The key structural features that would be analyzed are:

Vinyl Protons: The protons on the three double bonds (C1, C2, C3, C4, C6, and C7) would resonate in the typical olefinic region of the spectrum (generally between 4.5 and 6.5 ppm). The complex splitting patterns (coupling) between these protons would be crucial for assigning their specific positions.

Allylic Proton: The single proton at the C5 position is both allylic and adjacent to a methyl group. Its signal would be split by the neighboring vinyl protons and the protons of the methyl group, resulting in a complex multiplet.

Methyl Protons: The protons of the methyl group at C5 would appear as a doublet, as they are split by the single proton on the same carbon.

The integration of the signal areas would correspond to the number of protons in each environment, confirming the presence of the vinyl, allylic, and methyl groups. A summary of expected ¹H NMR data is presented in the table below.

Table 1: Predicted ¹H NMR Spectral Data for 1,3,6-Heptatriene, 5-methyl-

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H1 (CH₂=) | ~5.0 - 5.2 | Doublet of doublets |

| H2 (=CH-) | ~6.0 - 6.4 | Multiplet |

| H3 (=CH-) | ~5.5 - 6.0 | Multiplet |

| H4 (=CH-) | ~5.5 - 6.0 | Multiplet |

| H5 (-CH(CH₃)-) | ~2.5 - 3.0 | Multiplet |

| H6 (-CH=CH₂) | ~5.7 - 5.9 | Multiplet |

| H7 (=CH₂) | ~4.9 - 5.1 | Multiplet |

Note: The exact chemical shifts and coupling constants would require experimental measurement.

2D NMR and NOE Difference Spectroscopy for Stereochemical and Structural Confirmation

While ¹H NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the complex structure and stereochemistry of a polyunsaturated compound like 1,3,6-Heptatriene, 5-methyl-.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be used to trace the connectivity of the entire heptatriene backbone, for instance, by showing a cross-peak between the H5 proton and its neighboring vinyl protons on C4 and C6, as well as the methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their respective carbon atoms in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, it could show a correlation from the methyl protons to both C5 and C6.

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: NOE experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining stereochemistry, such as the E (trans) or Z (cis) configuration of the double bonds. Irradiating a specific proton and observing which other protons show an enhanced signal can confirm spatial proximity and thus the geometry of the molecule. For instance, the stereochemistry of the C3-C4 double bond could be investigated using NOE.

Resolution of Regiochemical Ambiguities

During chemical synthesis, there is often a possibility of forming multiple isomers. For example, a reaction intended to produce 5-methyl-1,3,6-heptatriene might also yield other regioisomers, such as 3-methyl-1,3,6-heptatriene or other conjugated trienes. NMR spectroscopy is the primary tool for distinguishing between such products.

The precise chemical shifts and, more importantly, the coupling patterns observed in the ¹H NMR spectrum serve as a unique fingerprint for each isomer. For instance, the location of the methyl group's signal (as a doublet) and the splitting pattern of the adjacent methine proton (H5) would be characteristic of the 5-methyl isomer. Any other isomer would present a distinctly different spectrum. 2D NMR techniques like HMBC would provide irrefutable evidence by showing long-range correlations that match only one possible regioisomeric structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method reported for the detection and identification of 1,3,6-Heptatriene, 5-methyl-. This compound has been identified as a volatile component in various natural sources, including plants and cooked seafood. researchgate.netresearchgate.netnih.gov

In a typical GC-MS analysis, the volatile components of a sample are separated on a gas chromatography column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its initial identification. As the separated components exit the GC column, they enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint.

The identification of 1,3,6-Heptatriene, 5-methyl- is typically confirmed by matching its experimental mass spectrum and retention index with those in established spectral libraries, such as the NIST (National Institute of Standards and Technology) database. nist.gov The purity of a sample can also be assessed, as the gas chromatogram will show the relative amounts of the target compound and any impurities present.

Table 2: Reported Occurrences of 1,3,6-Heptatriene, 5-methyl- Identified by GC-MS

| Source Material | Study Focus | Reference |

|---|---|---|

| Essential Oils | Identification of components in various plant essential oils. | researchgate.netresearchgate.net |

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, molecules are typically ionized by a high-energy beam of electrons (electron ionization, EI), which causes them to fragment in a reproducible manner. The resulting fragmentation pattern is unique to the molecule's structure and is key to its identification.

For 1,3,6-Heptatriene, 5-methyl- (molecular weight 108.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 108. The fragmentation pattern would be dictated by the stability of the resulting carbocations. Key expected fragmentation pathways include:

Allylic Cleavage: The bonds allylic to the double bonds are prone to breaking. Cleavage of the methyl group would result in a fragment at m/z 93 (M-15).

Loss of other Alkyl Fragments: Breakage at other points in the carbon chain would lead to other characteristic fragments.

The NIST Chemistry WebBook confirms that an electron ionization mass spectrum for 1,3,6-Heptatriene, 5-methyl- is available, which serves as the standard reference for its identification via fragmentation pattern analysis. nist.gov

Application of Retention Index and Accurate Mass Measurement

Accurate mass measurement and gas chromatographic retention indices are powerful tools for the unambiguous identification of volatile organic compounds.

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for determining its elemental formula. For 5-methyl-1,3,6-heptatriene, the molecular formula is C₈H₁₂. The calculated monoisotopic mass, a critical parameter in mass spectrometry, is 108.093900383 Da. nih.gov This precise value allows chemists to distinguish it from other compounds that might have the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem nih.gov |

| Molecular Weight | 108.18 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 108.093900383 Da | PubChem nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems, such as the one present in 5-methyl-1,3,6-heptatriene.

The structure of 5-methyl-1,3,6-heptatriene contains a conjugated diene system (the 1,3-diene portion) and an isolated double bond (at the 6-position). The conjugated system is the primary chromophore that absorbs in the UV region. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and substitution. Generally, extending conjugation results in a bathochromic shift (a shift to a longer wavelength).

While a specific experimental spectrum for 5-methyl-1,3,6-heptatriene was not found, data from related methyl-substituted heptatrienes from a 1964 study highlights the effects of structure on λmax. cdnsciencepub.com The position of methyl groups and the stereochemistry (cis/trans) of the double bonds influence the planarity of the conjugated system, thereby affecting the λmax. For example, trans isomers, which can achieve better co-planarity, tend to absorb at longer wavelengths than their cis counterparts. cdnsciencepub.com

| Compound | λmax (nm) | Solvent |

| trans-2-Methyl-1,3,5-heptatriene | 237 | Ethanol |

| cis-2-Methyl-1,3,5-heptatriene | 231 | Ethanol |

| trans-4,6-Dimethyl-1,3,5-heptatriene | 240 | Ethanol |

| cis-4,6-Dimethyl-1,3,5-heptatriene | 230 | Ethanol |

| Data sourced from a study on methyl-substituted heptatrienes. cdnsciencepub.com |

Based on these trends, 5-methyl-1,3,6-heptatriene, which has a conjugated diene with an additional methyl group, is expected to exhibit a λmax in a similar range, likely between 230-240 nm.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.czupi.edu The FT-IR spectrum of 5-methyl-1,3,6-heptatriene, which has been recorded using a neat capillary cell technique nih.gov, would display characteristic absorption bands corresponding to its alkene and methyl group functionalities.

The key expected vibrational frequencies are detailed in the table below, based on established correlation charts for organic compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene (=C-H) | C-H Stretch | 3100 - 3010 | Medium |

| Alkane (C-H) | C-H Stretch (methyl) | 2960 - 2850 | Strong |

| Alkene (C=C) | C=C Stretch (conjugated) | 1650 - 1600 | Medium-Weak |

| Alkene (C=C) | C=C Stretch (isolated) | 1680 - 1640 | Medium |

| Alkene (=C-H) | Out-of-plane bend (monosubstituted) | 995 - 985 and 915 - 905 | Strong |

| Alkane (C-H) | Bend (methyl) | 1470 - 1430 and 1380 - 1370 | Medium |

| Expected absorption ranges are based on general spectroscopic principles. vscht.cz |

The spectrum would be characterized by C-H stretching absorptions just above 3000 cm⁻¹ for the sp² carbons and just below 3000 cm⁻¹ for the sp³ methyl group. vscht.cz Multiple C=C stretching bands would appear in the 1600-1680 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) would contain strong and distinctive C-H out-of-plane bending vibrations, particularly the strong bands around 990 and 910 cm⁻¹, which are highly characteristic of terminal vinyl groups (R-CH=CH₂). vscht.cz

Advanced Chromatographic Methods for Separation and Characterization

Advanced chromatographic techniques, especially gas chromatography (GC), are indispensable for the separation and analysis of volatile compounds like 5-methyl-1,3,6-heptatriene. nist.gov Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for its analysis in complex mixtures. researchgate.netnih.gov

Gas Chromatography (GC): In a typical GC analysis, the compound would be injected into a heated port and vaporized. It would then travel through a long, thin capillary column coated with a stationary phase. A non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-1, HP-5MS), is commonly used for hydrocarbon analysis. lotusinstruments.com The separation is based on the compound's boiling point and its relative affinity for the stationary phase. A temperature program, where the column temperature is gradually increased, is employed to ensure the efficient elution of all components in a mixture.

Mass Spectrometry (MS) Detection: As the compound elutes from the GC column, it enters a mass spectrometer. researchgate.net Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum for 5-methyl-1,3,6-heptatriene is available in the NIST database and can be used for positive identification by comparing it to the spectrum of an unknown sample. nist.gov The combination of the compound's retention time from the GC and its mass spectrum from the MS provides a very high degree of confidence in its identification.

Occurrence and Environmental Chemistry of 1,3,6 Heptatriene, 5 Methyl

Natural Occurrence and Isolation from Biological Sources

1,3,6-Heptatriene (B91130), 5-methyl- is a volatile organic compound that has been identified in the essential oils of certain plants. Its presence is often part of a complex mixture of terpenes and other secondary metabolites that contribute to the plant's aroma and potential biological activities.

Identification in Microalgae Extracts (e.g., Chlorella sorokiniana, Scenedesmus falcatus)

While various hydrocarbons and terpenes have been identified in extracts of the microalgae Chlorella sorokiniana and Scenedesmus falcatus, literature searches did not confirm the presence of 1,3,6-Heptatriene, 5-methyl- in these species. Studies on these microalgae have reported the presence of a related but distinct isomer, 2,5,5-trimethyl-1,3,6-heptatriene. nih.govmdpi.com

Presence in Plant Essential Oils (e.g., Astragalus species, Artemisia annua, Lavandula pubescens, Galium species, Toona sinensis)

The identification of 1,3,6-Heptatriene, 5-methyl- has been specifically documented in the essential oils of a limited number of plant species.

Artemisia annua : The essential oil extracted from the seeds of Artemisia annua (sweet wormwood) collected in Iran was found to contain 5-Methyl-1,3,6-heptatriene. csic.es Analysis by gas chromatography-mass spectrometry (GC-MS) identified it as a minor component, constituting 0.25% of the total oil. csic.es This plant is well-known for its complex phytochemical profile, which varies based on geographical origin and the specific part of the plant being analyzed. iupac.org

Other Species : Extensive searches of scientific literature did not yield reports identifying 1,3,6-Heptatriene, 5-methyl- in the essential oils of the other specified plants, including Astragalus species, Lavandula pubescens, Galium species, or Toona sinensis. In several cases, related isomers such as 2,5,5-trimethyl-1,3,6-heptatriene were identified instead. colorado.edunih.govoberlin.edu

Table 1: Documented Natural Occurrence of 1,3,6-Heptatriene, 5-methyl-

| Species | Plant Part | Percentage in Essential Oil (%) | Reference |

|---|---|---|---|

| Artemisia annua | Seeds | 0.25 | csic.es |

Environmental Fate and Atmospheric Degradation Pathways

As a biogenic volatile organic compound (BVOC), 1,3,6-Heptatriene, 5-methyl- released into the atmosphere is subject to chemical transformation processes that determine its environmental lifetime and impact.

Analysis of Atmospheric Reaction Kinetics

Identification of Degradation Products (e.g., Carbonyls, Carboxylic Acids)

The atmospheric oxidation of 1,3,6-Heptatriene, 5-methyl- is predicted to yield a complex array of smaller, oxygenated products. The reaction with oxidants like OH and ozone initiates a cascade of reactions that break the carbon-carbon double bonds and the carbon backbone. csic.esresearchgate.net This process, known as chemical degradation or mineralization, transforms the parent hydrocarbon into compounds with higher oxygen content.

The expected degradation products include:

Carbonyls : Aldehydes and ketones are common products resulting from the cleavage of C=C bonds by ozone (ozonolysis) and subsequent reactions. Formaldehyde is a frequently observed coproduct in the degradation of compounds with terminal double bonds. researchgate.net

Carboxylic Acids : Further oxidation of intermediate aldehydes can lead to the formation of carboxylic acids. nih.gov

Other Oxygenated Species : The degradation pathways can also produce other functionalized molecules, including organic nitrates and hydroperoxides, eventually leading to the formation of carbon dioxide (CO₂) and water upon complete mineralization. nih.govcsic.es

Methodological Challenges in Environmental Studies (e.g., Isotopic Labeling)

Elucidating the precise environmental fate and degradation pathways of a specific volatile organic compound like 1,3,6-Heptatriene, 5-methyl- presents significant methodological challenges.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique for tracing the transformation of pollutants in the environment. acs.orgiaea.org By measuring the isotopic composition (e.g., of carbon, ¹³C/¹²C) of a compound, scientists can identify its sources and characterize degradation mechanisms. However, its application is fraught with difficulties:

Synthesis of Labeled Standards : To perform isotopic studies, an isotopically labeled version of 1,3,6-Heptatriene, 5-methyl- would be required as a standard or for spiking experiments. The synthesis of such specific labeled compounds can be complex and costly.

Low Environmental Concentrations : Many volatile organic compounds are present at very low concentrations in the atmosphere, often below the detection limits required for accurate isotopic analysis by techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS). acs.org

Analytical Complexity : The atmosphere is a complex matrix containing thousands of compounds. Separating the target compound from interfering species and accurately measuring its isotopic signature without fractionation (alteration of the isotope ratio) during sample collection and analysis is a major hurdle. acs.org

Interpretation of Isotope Effects : While reactions cause isotope fractionation, interpreting these shifts to deduce specific reaction pathways can be complicated, as multiple transformation processes may occur simultaneously, each with its own isotopic signature.

These challenges mean that detailed degradation pathways for many individual biogenic volatile organic compounds, including 1,3,6-Heptatriene, 5-methyl-, remain largely uncharacterized through experimental field studies.

Formation as a Pyrolytic Product

The compound 1,3,6-Heptatriene, 5-methyl- has been identified as a product resulting from the pyrolysis of complex organic materials, particularly in the context of biofuel production and waste valorization. Pyrolysis is a thermal decomposition process conducted in the absence of oxygen, which breaks down large organic polymers into smaller, volatile compounds.

Detailed research into the co-pyrolysis of lignocellulosic biomass and waste tires has provided specific evidence for the formation of 5-methyl-1,3,6-heptatriene. In a study utilizing a conical spouted bed reactor for the continuous co-pyrolysis of pinewood sawdust and waste truck tires, this compound was detected in the resulting bio-oil. The formation of 5-methyl-1,3,6-heptatriene is linked to the thermal degradation of the components present in the feedstock, which includes natural rubber (polyisoprene) from the tires and various terpenes from the pinewood.

The concentration of 5-methyl-1,3,6-heptatriene in the pyrolytic oil was found to vary with the proportion of waste tires in the feedstock mixture. The following table summarizes the findings from the co-pyrolysis experiments, showing the composition of the bio-oil under different feedstock blending ratios.

Table 1: Composition of 5-methyl-1,3,6-heptatriene in Bio-oil from Co-pyrolysis of Pinewood and Waste Tires

| Feedstock Composition (% Waste Tires in Pinewood Sawdust) | Concentration of 5-methyl-1,3,6-heptatriene in Bio-oil (Arbitrary Units) |

|---|---|

| 25% | 0.32 |

| 40% | 0.53 |

Data sourced from a study on the fast co-pyrolysis of lignocellulosic biomass and waste tires. ehu.es

The data indicates that an increase in the proportion of waste tires in the feedstock leads to a higher concentration of 5-methyl-1,3,6-heptatriene in the produced bio-oil. ehu.es This suggests that the precursors for this specific heptatriene derivative are more abundant in the waste tire material, likely stemming from the breakdown of isoprene (B109036) units within the natural rubber. The pyrolysis of natural and synthetic rubbers is a complex process that yields a wide array of aliphatic and aromatic hydrocarbons. researchgate.netacs.org The thermal cracking of the polymer backbone and subsequent rearrangement and isomerization reactions are responsible for the diversity of compounds observed in the pyrolytic oil. researchgate.netdlr.de

While the primary focus of many pyrolysis studies is on major products like limonene, benzene (B151609), and toluene, the identification of minor compounds such as 5-methyl-1,3,6-heptatriene contributes to a more comprehensive understanding of the complex reaction pathways that occur during the thermal decomposition of biomass and synthetic polymers. acs.orgresearchgate.net

Potential Applications in Chemical Sciences

Synthetic Utility in Complex Molecule Construction

As a versatile building block, 1,3,6-Heptatriene (B91130), 5-methyl- offers significant potential in the field of organic synthesis. Its conjugated diene system and an isolated double bond are key to its reactivity.

The structural framework of 1,3,6-Heptatriene, 5-methyl- makes it a promising precursor for the synthesis of pharmaceutical building blocks. The conjugated portion of the molecule can readily participate in Diels-Alder reactions, a powerful method for constructing six-membered rings that are common motifs in many natural products and pharmaceutical agents. This reactivity allows for the creation of complex cyclic structures with a high degree of stereochemical control. The presence of a methyl group also provides a point for further chemical modification, enabling the synthesis of a diverse range of molecular architectures.

Role in Materials Science and Polymer Development

In the realm of materials science, the multiple double bonds in 1,3,6-Heptatriene, 5-methyl- make it a candidate for the development of novel polymers and materials. While specific research on the polymerization of this exact compound is limited, the general reactivity of conjugated trienes suggests its potential as a monomer or co-monomer in polymerization reactions. The incorporation of such a triene into a polymer backbone could introduce unique properties, such as altered thermal stability, conductivity, or optical characteristics. The potential for cross-linking through its multiple unsaturated sites could also be exploited to create thermosetting resins or elastomers with tailored mechanical properties.

Contribution to Fragrance and Flavor Chemistry (based on unique odor profiles)

Initial characterizations of (E)-5-Methyl-1,3,6-heptatriene describe it as a colorless liquid with a pungent odor. lookchem.com Its presence has been noted in the vapor phase of certain essential oils, suggesting a potential role in the creation of unique fragrance and flavor profiles. lookchem.com While detailed sensory analysis of the pure compound is not widely documented, related methylated heptadiene and heptadienone compounds are known to possess distinct spicy and green aroma and flavor characteristics. This indicates that 1,3,6-Heptatriene, 5-methyl- could serve as a valuable component in the fragrance and flavor industry, contributing to the formulation of novel scents and tastes.

Intermediates in Specialty Chemical Manufacturing

The reactivity of 1,3,6-Heptatriene, 5-methyl- positions it as a valuable intermediate in the manufacturing of specialty chemicals. Its ability to undergo a variety of chemical transformations, including cycloadditions, electrophilic additions, and oxidations, allows for its conversion into a wide array of more complex molecules. This versatility makes it a useful starting material for the synthesis of fine chemicals, agrochemicals, and other high-value chemical products. As a building block, it provides a foundation for constructing intricate molecular frameworks tailored for specific industrial applications. lookchem.com

Q & A

Q. Why do computational studies reveal discrepancies in reaction pathways for heptatriene derivatives?

- Methodology : Density functional theory (DFT) and complete active space (CASSCF) calculations may predict divergent intermediates. For example, DFT suggests a direct rearrangement pathway, while CASSCF identifies bifurcations on the potential energy surface (PES). Experimental validation via isotopic labeling or kinetic isotope effects (KIE) can resolve these contradictions .

Q. How do stereoelectronic effects influence the stability and reactivity of 5-methyl-1,3,6-heptatriene?

- Methodology : Frontier molecular orbital (FMO) analysis and natural bond orbital (NBO) calculations assess conjugation and hyperconjugation effects. For instance, methyl substitution at C5 alters electron density distribution, affecting reactivity at terminal double bonds. Solvent effects (polarizable continuum models) further refine predictions .

Q. What challenges arise in reconciling GC-MS identification data across studies of 5-methyl-1,3,6-heptatriene in natural products?

- Methodology : Discrepancies in RI values or spectral matches (e.g., 2,5,5-trimethyl-1,3,6-heptatriene vs. isomers) require orthogonal methods. High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) differentiate structurally similar compounds. Collaborative data-sharing platforms (e.g., Metabolomics Workbench) improve reproducibility .

Data Analysis and Contradictions

Q. How can researchers resolve conflicting acidity data between cyclic and acyclic heptatriene derivatives?

- Methodology : Experimental pKa measurements (e.g., UV-Vis titration in THF/water) and computational acidity predictions (e.g., proton affinity via Gaussian) are compared. For example, 1,3,5-cycloheptatriene is less acidic than 1,3,5-heptatriene due to reduced resonance stabilization in the conjugate base. Hybrid QM/MM simulations clarify solvent and steric effects .

Q. What strategies validate the environmental fate of 5-methyl-1,3,6-heptatriene in phytochemical studies?

- Methodology : Stable isotope tracing (¹³C-labeled compounds) tracks degradation pathways in soil/plant systems. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS monitors volatilization. Comparative studies with analogs (e.g., 1-methylnaphthalene) assess bioaccumulation potential .

Methodological Best Practices

- Synthetic Studies : Prioritize regioselective catalysts (e.g., Lewis acids) and in-situ monitoring (ReactIR) for dynamic reaction control .

- Natural Product Analysis : Use multi-column GC setups (e.g., DB-5 and Wax columns) to resolve co-eluting peaks .

- Computational Modeling : Benchmark calculations against experimental data (e.g., ionization energies from photoelectron spectroscopy) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.